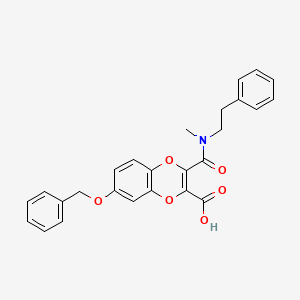

LTB4 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H23NO6 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

2-[methyl(2-phenylethyl)carbamoyl]-6-phenylmethoxy-1,4-benzodioxine-3-carboxylic acid |

InChI |

InChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)33-22-16-20(12-13-21(22)32-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30) |

InChI Key |

DFZGKPCZLKPNDK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LTB4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses. LTB4 exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The activation of these receptors on various immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines. Given its central role in inflammation, the LTB4 pathway has been a key target for the development of novel anti-inflammatory therapeutics. LTB4 antagonists, which block the binding of LTB4 to its receptors, have been extensively investigated for their potential in treating a range of inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. This technical guide provides a detailed overview of the mechanism of action of LTB4 antagonists, focusing on their interaction with the BLT1 and BLT2 receptors and the subsequent downstream signaling events.

LTB4 Signaling Pathways

The biological effects of LTB4 are mediated through the activation of BLT1 and BLT2 receptors, which couple to distinct downstream signaling cascades.

BLT1 Signaling

The BLT1 receptor is primarily expressed on the surface of leukocytes, including neutrophils, eosinophils, and monocytes/macrophages.[1] It is a high-affinity receptor for LTB4.[2] Upon LTB4 binding, the BLT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi family. This initiates a cascade of intracellular signaling events:

-

Calcium Mobilization: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets involved in cellular activation.

-

MAPK Pathway Activation: The LTB4-BLT1 axis can also activate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is crucial for cell proliferation and survival.

-

PI3K/Akt Pathway Activation: This pathway is also engaged downstream of BLT1 and plays a role in cell survival and migration.[4]

The culmination of these signaling events leads to the characteristic pro-inflammatory responses mediated by LTB4, most notably the directed migration of neutrophils to sites of inflammation (chemotaxis).[4]

BLT2 Signaling

The BLT2 receptor is a low-affinity receptor for LTB4 and is more ubiquitously expressed than BLT1. While it also binds LTB4, it can be activated by other eicosanoids as well. The signaling pathways downstream of BLT2 are less well-characterized than those of BLT1 but are known to involve G-protein coupling and can lead to the activation of the MAPK/ERK pathway. Interestingly, in some contexts, BLT2 activation has been shown to have opposing effects to BLT1, suggesting a more complex regulatory role in inflammation.

Mechanism of Action of LTB4 Antagonists

LTB4 antagonists exert their anti-inflammatory effects by preventing the binding of LTB4 to its receptors, thereby inhibiting the downstream signaling cascades. The primary mechanism of action is competitive antagonism, where the antagonist molecule binds to the same site on the receptor as the endogenous ligand (LTB4) without activating it. However, there are instances of non-competitive antagonism reported as well.

By blocking LTB4-mediated signaling, these antagonists effectively inhibit:

-

Leukocyte Chemotaxis: The directed migration of neutrophils and other leukocytes towards a chemoattractant gradient is a hallmark of LTB4 activity. Antagonists potently block this process.

-

Cellular Activation: LTB4-induced degranulation, superoxide production, and inflammatory cytokine release from leukocytes are significantly attenuated by receptor antagonists.

-

Inflammatory Infiltration: In vivo, LTB4 antagonists reduce the accumulation of inflammatory cells at sites of tissue injury or inflammation.

The following diagram illustrates the points of intervention for LTB4 antagonists in the LTB4 signaling pathway.

Quantitative Data on LTB4 Antagonists

The potency of LTB4 antagonists is typically determined through in vitro receptor binding assays and functional assays. The following table summarizes key quantitative data for several well-characterized LTB4 antagonists.

| Antagonist | Target(s) | Assay Type | Species | IC50 (nM) | Ki (nM) | Mode of Action |

| Amelubant (BIIL 284) | BLT1/BLT2 | Receptor Binding | Human | - | 221-230 | Prodrug |

| BIIL 260 (active metabolite) | BLT1/BLT2 | Receptor Binding | Human | - | 1.1-1.7 | Competitive |

| BIIL 315 (active metabolite) | BLT1/BLT2 | Receptor Binding | Human | - | 1.4-1.9 | Competitive |

| CP-105,696 | BLT1 | [3H]LTB4 Binding | Human | 8.42 | - | Non-competitive (high-affinity site) |

| BLT2 | [3H]LTB4 Binding | Human | - | - | Competitive (low-affinity site) | |

| Chemotaxis | Human | 5.0 | - | Non-competitive | ||

| Ca2+ Mobilization | Human | 940 | - | - | ||

| Etalocib (LY293111) | BLT1 | [3H]LTB4 Binding | Human | - | 25 | - |

| Ca2+ Mobilization | Human | 20 | - | - | ||

| U-75302 | BLT1 | - | - | - | - | Selective Antagonist |

| LY255283 | BLT2 | [3H]LTB4 Binding | Guinea Pig | ~100 | - | - |

| LY223982 | BLT1 | [3H]LTB4 Binding | Human | 13.2 | - | - |

| SB-209247 | BLT1 | [3H]LTB4 Binding | - | - | 0.78 | - |

| Ca2+ Mobilization | - | 6.6 | - | - |

Experimental Protocols

The characterization of LTB4 antagonists relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]LTB4) for binding to the LTB4 receptors.

Materials:

-

Membrane preparations from cells expressing BLT1 or BLT2 receptors (e.g., human neutrophils, transfected cell lines).

-

[3H]LTB4 (radioligand).

-

Test antagonist at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate the cell membrane preparation with [3H]LTB4 and varying concentrations of the unlabeled antagonist in the assay buffer.

-

Include control tubes for total binding (no antagonist) and non-specific binding (excess unlabeled LTB4).

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the antagonist by plotting the percentage of specific binding against the antagonist concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards an LTB4 gradient.

Materials:

-

Isolated human neutrophils.

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).

-

LTB4 as the chemoattractant.

-

Test antagonist.

-

Assay medium (e.g., RPMI).

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Place the microporous membrane in the Boyden chamber, separating the upper and lower wells.

-

Add LTB4 to the lower wells of the chamber.

-

Pre-incubate isolated neutrophils with the test antagonist or vehicle control.

-

Add the pre-incubated neutrophils to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a set time (e.g., 60-90 minutes) to allow for cell migration.

-

After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the percentage of inhibition of chemotaxis by the antagonist compared to the vehicle control.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block LTB4-induced increases in intracellular calcium concentration in neutrophils.

Materials:

-

Isolated human neutrophils.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

LTB4.

-

Test antagonist.

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Load isolated neutrophils with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the dye-loaded cells with the test antagonist or vehicle control.

-

Measure the baseline fluorescence.

-

Add LTB4 to the cell suspension to stimulate calcium release.

-

Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Quantify the peak fluorescence response and calculate the percentage of inhibition by the antagonist.

Clinical Development and Challenges

Despite promising preclinical data, the clinical development of LTB4 antagonists has been challenging. For example, Amelubant (BIIL 284) was investigated in a Phase II clinical trial for rheumatoid arthritis. While the drug was well-tolerated, it showed only modest improvements in disease activity, which were not statistically significant compared to placebo. In a separate trial for cystic fibrosis, Amelubant was associated with an increase in pulmonary-related serious adverse events, leading to the trial's termination. These outcomes suggest that LTB4 may not be a major contributor to the inflammatory process in these specific diseases or that the inflammatory milieu is too complex for a single mediator blockade to be effective.

Conclusion

LTB4 antagonists represent a targeted approach to anti-inflammatory therapy by specifically inhibiting the pro-inflammatory effects of LTB4 at its receptors, BLT1 and BLT2. The mechanism of action primarily involves competitive or non-competitive blockade of LTB4 binding, leading to the inhibition of key inflammatory processes such as leukocyte chemotaxis and activation. While these compounds have demonstrated significant efficacy in preclinical models of inflammation, their translation to clinical success has been limited. The challenges encountered in clinical trials highlight the complexity of inflammatory diseases and the potential for redundancy in inflammatory pathways. Nevertheless, the in-depth understanding of the LTB4 signaling cascade and the mechanism of its antagonists continues to provide valuable insights for the development of novel anti-inflammatory strategies. Future research may focus on identifying patient populations where the LTB4 pathway is a dominant driver of disease or on combination therapies that target multiple inflammatory mediators.

References

- 1. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LTB4 Antagonist 1 (Leucettamine A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in the pathogenesis of various inflammatory diseases. The biological effects of LTB4 are primarily mediated through its high-affinity G protein-coupled receptor, BLT1. Consequently, the development of LTB4 receptor antagonists is a key strategy for the therapeutic intervention of inflammatory disorders. This technical guide provides an in-depth overview of the discovery and synthesis of a specific LTB4 antagonist, Leucettamine A, which is often referred to as compound 1 in scientific literature.

Discovery of Leucettamine A

Leucettamine A is a naturally occurring imidazole alkaloid that was first isolated from the marine sponge Leucetta microraphis.[1] The discovery was the result of screening marine organisms to identify novel compounds with therapeutic potential. Extracts from Leucetta microraphis exhibited significant activity in LTB4 receptor binding assays, leading to the isolation and characterization of Leucettamine A as the active compound.[1] Its structure was elucidated through extensive spectral analyses.[1]

LTB4 Signaling Pathway

LTB4 exerts its pro-inflammatory effects by binding to the BLT1 receptor on the surface of leukocytes. This binding event initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species. A simplified representation of the LTB4/BLT1 signaling pathway is depicted below.

Figure 1: LTB4/BLT1 Signaling Pathway.

Synthesis of Leucettamine A

The total synthesis of Leucettamine A has been achieved, providing a means to produce this natural product in the laboratory for further investigation. The synthetic strategy often involves a convergent approach.

A generalized workflow for the synthesis is outlined below. For detailed, step-by-step protocols, researchers should refer to the primary literature on the total synthesis of Leucettamine A.

Figure 2: Generalized Synthetic Workflow for Leucettamine A.

Experimental Protocols

LTB4 Receptor Binding Assay (Competitive)

This assay is used to determine the affinity of a test compound (e.g., Leucettamine A) for the LTB4 receptor by measuring its ability to compete with a radiolabeled LTB4 ligand.

Materials:

-

Membrane preparations from cells expressing the BLT1 receptor.

-

Radiolabeled LTB4 (e.g., [³H]LTB4).

-

Test compound (Leucettamine A).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled LTB4, and varying concentrations of the test compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the LTB4-induced migration of neutrophils.

Materials:

-

Isolated human neutrophils.

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).

-

Chemoattractant (LTB4).

-

Test compound (Leucettamine A).

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Protocol:

-

Place the chemoattractant (LTB4) with or without the test compound in the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Add a suspension of isolated neutrophils to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 60-90 minutes) to allow for cell migration.

-

After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the percentage of inhibition of chemotaxis by the test compound compared to the LTB4-only control.

Figure 3: Experimental Assay Workflows.

Quantitative Data Summary

The following table summarizes the reported biological activity of Leucettamine A and other selected LTB4 antagonists.

| Compound Name | LTB4 Receptor Binding Affinity (Ki) | LTB4-induced Function (IC₅₀) |

| Leucettamine A (1) | 1.3 µM[1] | - |

| SC-50605 | 7-16 times more potent than SC-41930 | - |

| CP-105,696 | - | 20 nM (Neutrophil Chemotaxis) |

| BIIL 284 (prodrug) | 230 nM | - |

| BIIL 315 (active metabolite) | 1.9 nM | 0.75 nM (Ca²⁺ release) |

| SB 201146 | 4.7 nM | - |

Note: The specific assay conditions can influence the measured values. Direct comparison between different studies should be made with caution.

Conclusion

Leucettamine A, a natural product isolated from the marine sponge Leucetta microraphis, represents a significant lead compound in the development of LTB4 receptor antagonists. Its discovery and subsequent total synthesis have provided valuable insights for the design of novel anti-inflammatory agents. The experimental protocols detailed in this guide offer a framework for the biological evaluation of Leucettamine A and other potential LTB4 antagonists. Further research into the structure-activity relationships of Leucettamine A analogs may lead to the development of more potent and selective therapeutics for the treatment of a wide range of inflammatory diseases.

References

A Comprehensive Technical Guide to the Pharmacological Profile of Leukotriene B4 (LTB4) Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Leukotriene B4 (LTB4) receptor antagonists, a class of potent anti-inflammatory agents. The document outlines their mechanism of action, binding characteristics, and functional effects in both in vitro and in vivo settings, with a focus on several well-characterized compounds that represent the core pharmacological properties of this antagonist class.

Introduction: The Role of LTB4 in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] It is a powerful chemoattractant and activator for various immune cells, particularly neutrophils, and plays a crucial role in the inflammatory response.[2][3] LTB4 exerts its effects by binding to two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[4] The BLT1 receptor is primarily expressed on leukocytes, including neutrophils and eosinophils, and mediates most of the pro-inflammatory actions of LTB4, such as chemotaxis, degranulation, and the production of inflammatory cytokines.[4] Consequently, antagonizing the LTB4/BLT1 signaling pathway is a key therapeutic strategy for a range of inflammatory diseases.

Mechanism of Action of LTB4 Receptor Antagonists

LTB4 receptor antagonists function by competitively or non-competitively blocking the binding of LTB4 to its receptors, primarily BLT1. This inhibition prevents the downstream signaling cascades that lead to leukocyte recruitment and activation at sites of inflammation. By disrupting this pathway, these antagonists can effectively mitigate the inflammatory response.

The binding of LTB4 to BLT1 initiates a cascade of intracellular events. This signaling pathway is multifaceted and involves the activation of several key downstream molecules and pathways.

Caption: LTB4 Signaling Pathway and Point of Antagonist Intervention.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for several representative LTB4 receptor antagonists.

Table 1: In Vitro Activity of LTB4 Receptor Antagonists

| Compound | Assay | Species/Cell Type | IC50 / Ki / pA2 | Reference(s) |

| SM-15178 | [3H]LTB4 Binding | Human Neutrophils | IC50 = 0.30 µM | |

| LTB4-induced Chemotaxis | Human Neutrophils | IC50 = 0.72 µM | ||

| LTB4-induced Chemotaxis | Mouse Neutrophils | IC50 = 0.55 µM | ||

| LTB4-induced Chemotaxis | Rat Neutrophils | IC50 = 0.52 µM | ||

| LTB4-induced Chemotaxis | Guinea Pig Eosinophils | IC50 = 0.58 µM | ||

| CP-195543 | [3H]LTB4 Binding (High Affinity) | Human Neutrophils | IC50 = 6.8 nM (Ki = 4.9 nM) | |

| [3H]LTB4 Binding (High Affinity) | Murine Spleen Membranes | IC50 = 37.0 nM (Ki = 26.9 nM) | ||

| LTB4-induced Chemotaxis | Human Neutrophils | IC50 = 2.4 nM | ||

| LTB4-induced Chemotaxis | Mouse Neutrophils | IC50 = 7.5 nM | ||

| LTB4-induced CD11b Upregulation | Human Neutrophils | pA2 = 7.66 | ||

| LTB4-induced CD11b Upregulation | Human Monocytes | IC50 = 270 nM | ||

| LTB4-induced CD11b Upregulation | Human Eosinophils | IC50 = 420 nM | ||

| CP-105,696 | [3H]LTB4 Binding | Human Neutrophil Membranes | IC50 = 3.7 nM | |

| LTB4-induced Chemotaxis | Human Neutrophils | IC50 = 5.2 nM | ||

| [3H]LTB4 Binding (High Affinity) | Murine Spleen Membranes | IC50 = 30.2 nM (Ki = 17.7 nM) | ||

| LTB4-induced Chemotaxis | Murine Neutrophils | IC50 = 2.3 nM | ||

| BIIL 284 (Prodrug) | LTB4 Receptor Binding | - | Ki = 230 nM (negligible) | |

| BIIL 260 (Metabolite) | LTB4 Receptor Binding | Human Neutrophil Membranes | Ki = 1.7 nM | |

| BIIL 315 (Metabolite) | LTB4 Receptor Binding | Human Neutrophil Membranes | Ki = 1.9 nM | |

| LTB4-induced Ca²⁺ Release | Human Neutrophils | IC50 = 0.75 nM | ||

| LTB4-induced Chemotaxis | Human PMNLs | IC50 = 0.65 nM | ||

| LTB4 antagonist 1 | LTB4 Receptor Binding | - | IC50 = 288 nM |

Table 2: In Vivo Activity of LTB4 Receptor Antagonists

| Compound | Model | Species | Endpoint | ED50 / Effective Dose | Reference(s) |

| SM-15178 | Arachidonic Acid-induced Neutrophil Infiltration | Mouse (Ear) | Inhibition of Infiltration | Dose-dependent | |

| LTB4-induced Bronchoconstriction | Guinea Pig | Suppression | 40 mg/kg (p.o.) | ||

| CP-195543 | LTB4-induced Neutrophil Infiltration | Guinea Pig (Skin) | Inhibition of Infiltration | ED50 = 0.1 mg/kg (p.o.) | |

| LTB4-induced Neutrophil Infiltration | Mouse (Skin) | Inhibition of Infiltration | ED50 = 2.8 mg/kg (p.o.) | ||

| BIIL 284 | LTB4-induced Ear Inflammation | Mouse | Inhibition of Inflammation | ED50 = 0.008 mg/kg (p.o.) | |

| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Chemotaxis | ED50 = 0.03 mg/kg (p.o.) | ||

| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | ED50 = 0.004 mg/kg (p.o.) | ||

| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Expression | ED50 = 0.05 mg/kg (p.o.) | ||

| SC-53228 | LTB4-induced Chemotaxis | - | Inhibition of Chemotaxis | ED50 = 0.07 mg/kg (i.g.) | |

| This compound | Carrageenan-induced Podal Edema | Rat | Reduction of Edema | 30 mg/kg (p.o.) |

Experimental Protocols

The characterization of LTB4 antagonists involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Caption: Typical Experimental Workflow for LTB4 Antagonist Characterization.

-

Objective: To determine the affinity of a test compound for the LTB4 receptor.

-

Principle: This is a competitive binding assay where the antagonist competes with a radiolabeled ligand (typically [3H]LTB4) for binding to receptors on a cell membrane preparation.

-

General Protocol:

-

Membrane Preparation: Neutrophils (human) or spleen tissue (murine) are homogenized and centrifuged to isolate the cell membrane fraction containing the LTB4 receptors.

-

Incubation: A fixed concentration of [3H]LTB4 is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific [3H]LTB4 binding (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

-

-

Objective: To assess the functional ability of an antagonist to block LTB4-induced migration of neutrophils.

-

Principle: This assay measures the directional migration of neutrophils towards a chemoattractant (LTB4) through a microporous membrane.

-

General Protocol:

-

Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from fresh whole blood (e.g., human, mouse, rat) using density gradient centrifugation.

-

Assay Setup: A multi-well chamber (e.g., Boyden chamber) is used, with a microporous filter separating an upper and lower compartment.

-

Loading: Neutrophils, pre-incubated with varying concentrations of the antagonist, are placed in the upper chamber. The lower chamber contains a solution with LTB4.

-

Incubation: The chamber is incubated to allow neutrophils to migrate through the filter towards the LTB4 gradient.

-

Quantification: Migrated cells on the lower side of the filter are fixed, stained, and counted under a microscope. Alternatively, impedance-based real-time methods can be used.

-

Data Analysis: The IC50 value is determined as the antagonist concentration that causes a 50% reduction in LTB4-induced chemotaxis.

-

-

Objective: To measure the antagonist's ability to inhibit LTB4-induced neutrophil activation.

-

Principle: LTB4 stimulation causes the upregulation of the integrin CD11b (Mac-1) on the surface of neutrophils, which is a marker of cell activation. This is quantified using flow cytometry.

-

General Protocol:

-

Sample Preparation: Anticoagulated whole blood is pre-incubated with the test antagonist.

-

Stimulation: Samples are stimulated with a fixed concentration of LTB4.

-

Staining: Red blood cells are lysed, and the remaining leukocytes are stained with a fluorescently-labeled monoclonal antibody against CD11b.

-

Flow Cytometry: The fluorescence intensity of the neutrophil population is measured by a flow cytometer.

-

Data Analysis: The antagonist's potency is determined by its ability to inhibit the LTB4-induced increase in CD11b expression, often expressed as a pA2 value.

-

-

Objective: To evaluate the anti-inflammatory efficacy of the LTB4 antagonist in a living organism.

-

LTB4- or Arachidonic Acid-Induced Mouse Ear Inflammation Model:

-

Administration: The antagonist is administered orally (p.o.) or intraperitoneally (i.p.) to mice.

-

Induction of Inflammation: After a set time, a solution of LTB4 or arachidonic acid is applied topically to the mouse's ear to induce inflammation, characterized by edema and neutrophil infiltration.

-

Assessment: Ear swelling is measured using a caliper. For neutrophil infiltration, ear tissue is excised, homogenized, and myeloperoxidase (MPO) activity (an enzyme abundant in neutrophils) is quantified.

-

Data Analysis: The effective dose that produces 50% inhibition of the inflammatory response (ED50) is calculated.

-

-

Carrageenan-Induced Paw Edema Model:

-

Administration: The antagonist is administered orally to rats.

-

Induction of Inflammation: Carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

-

Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage reduction in edema in treated animals is compared to a vehicle control group.

-

Selectivity and Preclinical Profile

A critical aspect of the pharmacological profile is selectivity. Potent LTB4 antagonists like CP-195543 have been shown to be highly selective for the LTB4 receptor, with little to no activity against other chemoattractant receptors such as those for C5a or IL-8 at high concentrations. This selectivity is crucial for minimizing off-target effects.

Furthermore, some antagonists are developed as prodrugs. For instance, BIIL 284 has negligible affinity for the LTB4 receptor itself but is metabolized in vivo to the highly potent active metabolites BIIL 260 and BIIL 315. This approach can improve pharmacokinetic properties such as oral bioavailability and duration of action.

Conclusion

LTB4 receptor antagonists represent a promising class of anti-inflammatory drugs. Their pharmacological profile is characterized by high-affinity binding to the BLT1 receptor, potent inhibition of LTB4-mediated cellular functions like chemotaxis and activation, and demonstrated efficacy in various preclinical models of inflammation. The data presented in this guide for compounds such as SM-15178, CP-195543, and BIIL 284 highlight the key quantitative parameters and experimental methodologies that are central to the discovery and development of these targeted therapies. This comprehensive understanding is essential for researchers and drug development professionals working to advance new treatments for inflammatory diseases.

References

- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to LTB4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Leukotriene B4 (LTB4) is a potent lipid mediator deeply entrenched in the inflammatory cascade. Its binding to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors on immune cells triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and cytokine production. Consequently, the development of LTB4 receptor antagonists has been a significant focus in the quest for novel anti-inflammatory therapeutics. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of LTB4 antagonists, detailed experimental protocols for their evaluation, and a visual representation of the underlying signaling pathways.

The Structural Landscape of LTB4 Antagonism

The design of effective LTB4 antagonists has evolved through the exploration of diverse chemical scaffolds. The core principle of their action lies in competitively inhibiting the binding of LTB4 to its receptors, thereby blocking downstream signaling.[1] Key to their efficacy is the presence of specific structural motifs that mimic the essential binding interactions of the endogenous ligand while possessing features that prevent receptor activation.

Key Chemical Classes and their Structure-Activity Relationships

1. Hydroxyacetophenone Derivatives: The LY255283 series of hydroxyacetophenones represents an early class of LTB4 antagonists. SAR studies on this scaffold have revealed the importance of the hydroxyacetophenone core for receptor binding. Modifications to the linker and the distal aromatic ring have been extensively explored to optimize potency and pharmacokinetic properties.[2]

2. (Hydroxyphenyl)pyrazoles: This class of antagonists was designed through molecular modeling, comparing their structures to that of LTB4.[3] A crucial finding from SAR studies is the sensitivity of activity to the substitution pattern on the pyrazole ring; methylation at N(1) is tolerated, whereas methylation at N(2) significantly diminishes activity.[3] The nature of the terminal acidic group is also a key determinant of potency, with tetrazole and certain phenylalkanoic acid moieties showing favorable activity.[3]

3. Indole and Naphthalene Derivatives: In these series, the central phenyl ring of a known pharmacophore was replaced with indole and naphthalene scaffolds. SAR studies underscore the necessity of three key components for high binding affinity: a 2-[methyl(2-phenethyl)amino]-2-oxoethyl moiety, a lipophilic side chain, and an acidic group. The spatial arrangement of these three functionalities is critical for optimal receptor interaction. An arenecarboxylic acid or a conjugated enoic acid is the preferred polar group.

4. 1,4-Benzodioxine Derivatives: A newer class of LTB4 antagonists is based on the 1,4-benzodioxine nucleus. Synthesis and evaluation of a series of substituted 1,4-benzodioxine molecules have led to the identification of potent antagonists with in vivo anti-inflammatory activity.

5. Other Investigated Scaffolds: The quest for novel LTB4 antagonists has also explored scaffolds such as quinolines, acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, and hydroxamic acids, each with their own unique SAR profiles.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activities of representative LTB4 antagonists from various chemical classes. This data provides a quantitative basis for comparing the potency of different structural motifs.

| Compound ID | Chemical Class | Target Receptor(s) | Assay Type | Activity (IC50/Ki) | Reference |

| LY293111 (Etalocib) | Hydroxyacetophenone | BLT1/BLT2 | [3H]LTB4 Binding | Ki = 25 nM | |

| CP-105,696 | Benzopyran | BLT1 | [3H]LTB4 Binding | IC50 = 8.42 nM | |

| BIIL-260 | Carboxamide | BLT1 | [3H]LTB4 Binding | Ki = 1.7 nM | |

| SB-209247 | Not Specified | BLT1 | [3H]LTB4 Binding | Ki = 0.78 nM | |

| LY223982 | Not Specified | LTB4 Receptors | [3H]LTB4 Binding | IC50 = 13.2 nM | |

| Amelubant (BIIL 284) | Carboxamide | LTB4 Receptors | [3H]LTB4 Binding | Ki = 221 nM (vital cells), 230 nM (membranes) | |

| Compound 24b | 1,4-Benzodioxine | LTB4 Receptors | Not Specified | IC50 = 288 nM | |

| Compound 24c | 1,4-Benzodioxine | LTB4 Receptors | Not Specified | IC50 = 439 nM | |

| Compound 24e | 1,4-Benzodioxine | LTB4 Receptors | Not Specified | IC50 = 477 nM | |

| Compound 2a | Naphthalene | LTB4 Receptors | [3H]LTB4 Binding | IC50 = 4.7 nM | |

| Compound 4g | Indole | LTB4 Receptors | [3H]LTB4 Binding | IC50 = 8 nM | |

| Compound 2 | (Hydroxyphenyl)pyrazole | LTB4 Receptors | [3H]LTB4 Binding | IC50 = 6.4 nM | |

| SM-15178 | Hydroxyacetophenone | LTB4 Receptors | [3H]LTB4 Binding | IC50 = 0.30 µM |

Key Experimental Protocols for LTB4 Antagonist Evaluation

The characterization of LTB4 antagonists relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional antagonism, and therapeutic potential.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand (typically [3H]-LTB4) for binding to the LTB4 receptors.

Methodology:

-

Cell/Membrane Preparation: Human neutrophils or cell lines recombinantly expressing BLT1 or BLT2 are commonly used. Cell membranes are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of [3H]-LTB4 is incubated with the cell membranes in the presence of varying concentrations of the test antagonist.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [3H]-LTB4 (IC50) is determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

LTB4 binding to its receptors triggers a G-protein-mediated signaling cascade that results in an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this LTB4-induced calcium flux.

Methodology:

-

Cell Loading: Cells expressing BLT1 or BLT2 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

-

LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or a flow cytometer.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the LTB4-induced calcium response (IC50) is determined.

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant, such as LTB4.

Methodology:

-

Assay Setup: A Transwell or Boyden chamber is used, which consists of an upper and a lower chamber separated by a microporous membrane.

-

Cell Seeding: Isolated human neutrophils are placed in the upper chamber in the presence of varying concentrations of the test antagonist.

-

Chemoattractant Addition: A solution containing LTB4 is placed in the lower chamber.

-

Incubation: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient.

-

Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified by cell counting, either manually using a microscope or with an automated cell counter.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the LTB4-induced neutrophil migration (IC50) is determined.

LTB4 Receptor Signaling Pathways

Understanding the signaling pathways downstream of BLT1 and BLT2 is crucial for appreciating the mechanism of action of LTB4 antagonists.

BLT1 Signaling Pathway

Activation of the high-affinity BLT1 receptor, primarily expressed on leukocytes, initiates a robust pro-inflammatory signaling cascade.

Caption: BLT1 receptor signaling cascade.

BLT2 Signaling Pathway

The low-affinity BLT2 receptor is more ubiquitously expressed and its signaling is implicated in a broader range of cellular responses, including cell survival and proliferation, in addition to inflammation.

Caption: BLT2 receptor signaling cascade.

Experimental Workflow for LTB4 Antagonist Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel LTB4 receptor antagonists.

Caption: LTB4 antagonist screening workflow.

Conclusion

The development of LTB4 receptor antagonists is a testament to the power of medicinal chemistry and pharmacology in dissecting and targeting complex inflammatory pathways. A deep understanding of the structure-activity relationships across diverse chemical scaffolds, coupled with robust in vitro and in vivo evaluation methods, is paramount for the successful design of novel anti-inflammatory agents. The continued exploration of the intricate signaling networks of BLT1 and BLT2 will undoubtedly pave the way for the next generation of LTB4-targeted therapies.

References

- 1. Structure-activity relationships study of two series of leukotriene B4 antagonists: novel indolyl and naphthyl compounds substituted with a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Leukotriene B4 (LTB4) receptor antagonists: a series of (hydroxyphenyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Leukotriene B4 Receptor Antagonist Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of antagonists for the leukotriene B4 (LTB4) receptors, BLT1 and BLT2. It includes a compilation of quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the LTB4 signaling pathway and associated experimental workflows.

Leukotriene B4 is a potent lipid mediator involved in a wide range of inflammatory diseases.[1][2] It exerts its effects by activating two G protein-coupled receptors (GPCRs), BLT1 and BLT2.[1][3] BLT1 is a high-affinity receptor primarily expressed on leukocytes, while BLT2 is a low-affinity receptor with a broader expression pattern.[4] The development of antagonists targeting these receptors is a promising therapeutic strategy for various inflammatory conditions.

Quantitative Binding Affinity of LTB4 Receptor Antagonists

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). For antagonists, the half-maximal inhibitory concentration (IC50) is also a key measure. The following table summarizes the binding affinities of several LTB4 receptor antagonists for BLT1 and BLT2.

| Antagonist | Target Receptor | Binding Affinity (nM) | Assay Type | Reference |

| BIIL-260 hydrochloride | LTB4 Receptor | Ki = 1.7 | Radioligand Binding Assay (Human Neutrophil Membranes) | |

| SB-209247 | LTB4 Receptor | Ki = 0.78 | Radioligand Binding Assay | |

| Etalocib (LY293111) | LTB4 Receptor | Ki = 25 | [3H]LTB4 Binding Inhibition | |

| LY223982 | LTB4 Receptor | IC50 = 13.2 | [3H]LTB4 Binding Inhibition | |

| CP-105696 | LTB4 Receptor | IC50 = 8.42 | Not Specified | |

| LY255283 | BLT2 | IC50 = ~100 | [3H]LTB4 Binding to Guinea Pig Lung Membranes | |

| Amelubant (BIIL 284) | LTB4 Receptor | Ki = 221 (vital cells), Ki = 230 (membranes) | Not Specified | |

| AC-1074 | BLT2 | Ki = 132 | Radioligand Binding Assay (CHO-BLT2 cell membranes) | |

| U-75302 | BLT1 | - | BLT1 antagonist | |

| CP-195543 | High-affinity LTB4 receptors | - | [3H]LTB4 binding inhibition |

Experimental Protocols: Assessing Receptor Binding Affinity

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. These assays are sensitive, quantitative, and essential for structure-activity relationship (SAR) studies in drug discovery.

General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines the key steps for determining the binding affinity (Ki) of an unlabeled antagonist by its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Receptor Preparation:

-

Receptors can be prepared from various sources, including cultured cells or tissues expressing the target receptor (e.g., human neutrophils for BLT1).

-

Crude cell membrane preparations are commonly used and can be stored at -80°C.

-

On the day of the assay, the membrane preparation is thawed and resuspended in a suitable binding buffer.

2. Incubation:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]LTB4), and varying concentrations of the unlabeled antagonist being tested.

-

To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled ligand to saturate the receptors.

-

The plate is incubated at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification of Bound Radioactivity:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LTB4 Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the LTB4 signaling pathway and a typical experimental workflow for a competitive binding assay.

Caption: LTB4 Signaling Pathway via the BLT1 Receptor.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The development of potent and selective LTB4 receptor antagonists holds significant promise for the treatment of inflammatory diseases. A thorough understanding of their binding affinity and the experimental methods used to determine it is crucial for advancing these therapeutic agents from the laboratory to the clinic. This guide provides a foundational resource for researchers in this field, offering a compilation of binding data, a detailed experimental protocol, and clear visualizations of the underlying biological and experimental processes.

References

- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Leukotriene B4 Receptor Antagonist: Amelubant (BIIL 284)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Amelubant (also known as BIIL 284), a potent and long-acting Leukotriene B4 (LTB4) receptor antagonist.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid through the 5-lipoxygenase pathway.[1][2] It plays a crucial role in the inflammatory response, acting as a potent chemoattractant for neutrophils and other leukocytes, thereby mediating their recruitment to sites of inflammation.[3][4][5] LTB4 exerts its effects through two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. Given its central role in inflammation, antagonism of the LTB4 pathway, particularly the BLT1 receptor, has been a key target for the development of novel anti-inflammatory therapies for a range of conditions including rheumatoid arthritis, asthma, and cystic fibrosis.

Amelubant (BIIL 284) is a prodrug that, after oral administration, is metabolized into its active forms, which are potent and competitive antagonists of the LTB4 receptor. This guide details its chemical and pharmacological properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

Amelubant is a synthetic organic compound with a complex molecular structure.

Chemical Name: ethyl (E)-(((4-((3-((4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)methyl)benzyl)oxy)phenyl)imino)methyl)carbamate

Molecular Formula: C33H34N2O5

Molecular Weight: 538.64 g/mol

CAS Number: 346735-24-8

The structure of Amelubant is characterized by a central phenyl ring linked to a carbamate group and a benzyl ether moiety, which in turn is connected to a phenoxy group containing a hydroxyphenylpropane substituent.

| Property | Value | Reference |

| Molecular Formula | C33H34N2O5 | |

| Molecular Weight | 538.64 g/mol | |

| CAS Number | 346735-24-8 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 3 | |

| Rotatable Bonds | 13 | |

| Topological Polar Surface Area | 100.87 Ų |

Pharmacological Properties and Mechanism of Action

Amelubant itself has a low affinity for the LTB4 receptor. It acts as a prodrug and is metabolized by esterases in the body to its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315. These active metabolites are potent, reversible, and competitive antagonists of the LTB4 receptor, primarily the high-affinity BLT1 receptor.

By blocking the LTB4 receptor, the active metabolites of Amelubant prevent the binding of LTB4, thereby inhibiting downstream signaling pathways that lead to leukocyte chemotaxis, activation, and the release of pro-inflammatory mediators.

In Vitro and In Vivo Activity

The pharmacological activity of Amelubant and its metabolites has been extensively characterized in both in vitro and in vivo studies.

| Compound | Target | Assay | Potency | Reference |

| Amelubant (BIIL 284) | LTB4 Receptor | Binding Affinity (Ki) | 221 nM (vital cells), 230 nM (membranes) | |

| BIIL 260 | LTB4 Receptor | Binding Affinity (Ki) | 1.4 nM (vital cells), 1.7 nM (membranes) | |

| BIIL 315 | LTB4 Receptor | Binding Affinity (Ki) | 1.1 nM (vital cells), 1.9 nM (membranes) | |

| BIIL 260 | LTB4-induced Ca2+ release in human neutrophils | Functional Assay (IC50) | 0.82 nM | |

| BIIL 315 | LTB4-induced Ca2+ release in human neutrophils | Functional Assay (IC50) | 0.75 nM | |

| BIIL 315 | LTB4-induced chemotaxis of human PMNLs | Functional Assay (IC50) | 0.65 nM | |

| Amelubant (BIIL 284) | LTB4-induced mouse ear inflammation | In Vivo (ED50) | 0.008 mg/kg p.o. | |

| Amelubant (BIIL 284) | LTB4-induced transdermal chemotaxis in guinea pigs | In Vivo (ED50) | 0.03 mg/kg p.o. | |

| Amelubant (BIIL 284) | LTB4-induced neutropenia in monkeys | In Vivo (ED50) | 0.004 mg/kg p.o. | |

| Amelubant (BIIL 284) | LTB4-induced Mac-1 expression in monkeys | In Vivo (ED50) | 0.05 mg/kg p.o. |

Signaling Pathways and Experimental Workflows

LTB4 Signaling Pathway and Antagonist Action

The binding of LTB4 to its BLT1 receptor on leukocytes initiates a signaling cascade that is crucial for the inflammatory response. Amelubant's active metabolites competitively inhibit this initial step.

Caption: LTB4 signaling pathway and the inhibitory action of Amelubant's active metabolite.

Experimental Workflow for Characterizing an LTB4 Antagonist

The characterization of a novel LTB4 antagonist like Amelubant typically follows a structured experimental workflow, from initial binding studies to functional and in vivo assays.

Caption: A typical experimental workflow for the characterization of an LTB4 receptor antagonist.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the LTB4 receptor.

Objective: To measure the displacement of a radiolabeled LTB4 analog (e.g., [3H]LTB4) from the BLT1 receptor by the test compound.

Materials:

-

Membrane preparations from cells expressing the human BLT1 receptor.

-

Radioligand: [3H]LTB4.

-

Test compound (e.g., BIIL 260, BIIL 315) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of [3H]LTB4. For determining non-specific binding, a high concentration of unlabeled LTB4 is used instead of the test compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filters and add scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit LTB4-induced intracellular calcium release.

Objective: To determine the IC50 of the test compound for the inhibition of LTB4-mediated calcium mobilization in cells expressing the BLT1 receptor.

Materials:

-

Cells expressing the BLT1 receptor (e.g., human neutrophils or a recombinant cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

LTB4.

-

Test compound (e.g., BIIL 260, BIIL 315) at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This usually involves incubating the cells with the dye for a period of time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove any extracellular dye.

-

Plate the loaded cells into a 96-well plate.

-

Add the test compound at various concentrations to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of LTB4 into the wells to stimulate the cells.

-

Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

The peak fluorescence response is measured for each concentration of the test compound.

-

Plot the percentage of inhibition of the LTB4-induced response against the concentration of the test compound to determine the IC50 value.

Conclusion

Amelubant (BIIL 284) is a well-characterized LTB4 receptor antagonist that operates as a prodrug, delivering potent active metabolites that competitively block the BLT1 receptor. Its high in vitro and in vivo potency makes it a valuable tool for studying the role of LTB4 in inflammatory processes and a lead compound in the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a framework for the characterization of such compounds, from initial target binding to functional cellular responses.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. researchgate.net [researchgate.net]

- 3. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

in vitro characterization of LTB4 antagonist 1

An in-depth technical guide on the in vitro characterization of LTB4 Antagonist 1, designed for researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1] It plays a crucial role in the innate immune response, primarily by acting as a powerful chemoattractant for leukocytes, especially neutrophils.[2][3] LTB4 exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor, predominantly found on leukocytes, and the low-affinity BLT2 receptor, which is more ubiquitously expressed.[2][4] Upon activation, these receptors trigger a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of inflammatory cytokines and reactive oxygen species.

Given its central role in driving inflammatory processes, the LTB4 signaling axis is a significant target for therapeutic intervention in various inflammatory diseases, including asthma, inflammatory bowel disease, and rheumatoid arthritis. LTB4 receptor antagonists are designed to block the interaction between LTB4 and its receptors, thereby mitigating the inflammatory response.

This technical guide provides a comprehensive overview of the core in vitro methodologies used to characterize "this compound," a carboxamide-acid compound with anti-inflammatory properties. It details the experimental protocols for assessing its binding affinity and functional antagonism, presents quantitative data in a structured format, and illustrates key pathways and workflows through diagrams.

The LTB4 Signaling Pathway

LTB4 signaling is primarily mediated by the BLT1 receptor on neutrophils. Binding of LTB4 to BLT1 activates heterotrimeric G-proteins (Gαi and Gαq), initiating downstream signaling cascades. Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This surge in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes. These events culminate in various cellular responses, including the activation of MAPKs, cytoskeletal rearrangement for chemotaxis, and degranulation.

Caption: The LTB4 signaling cascade in leukocytes.

In Vitro Characterization of this compound

The in vitro characterization of a novel LTB4 antagonist typically involves a series of assays to determine its potency and mechanism of action at the molecular and cellular levels. Key experiments include receptor binding assays to measure affinity for the target and functional assays to quantify the inhibition of LTB4-induced cellular responses.

Receptor Binding Affinity

Competitive radioligand binding assays are used to determine the affinity of an antagonist for the LTB4 receptor. These assays measure the ability of the unlabeled antagonist to compete with a radiolabeled LTB4 ligand (e.g., [³H]-LTB4) for binding to receptors in a membrane preparation, typically from human neutrophils or murine spleen. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki).

| Compound | Receptor Source | Ligand | Parameter | Value (nM) | Reference(s) |

| BIIL 260 (active form of BIIL 284) | Human Neutrophil Membranes | [³H]-LTB4 | Ki | 1.7 | |

| SB-209247 | LTB4 Receptor | [³H]-LTB4 | Ki | 0.78 | |

| Etalocib (LY293111) | LTB4 Receptor | [³H]-LTB4 | Ki | 25 | |

| CP-105,696 | Murine Spleen Membranes | [³H]-LTB4 | Ki | 17.7 |

Table 1: Receptor Binding Affinity of Selected LTB4 Antagonists.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the BLT1 receptor.

Materials:

-

Membrane preparations from human neutrophils or cells overexpressing the BLT1 receptor.

-

[³H]-LTB4 (radioligand).

-

This compound and reference compounds.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold Binding Buffer).

-

Glass fiber filter plates (e.g., MultiScreen HTS).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following in order: Binding Buffer, a series of dilutions of this compound (or vehicle for total binding, or excess unlabeled LTB4 for non-specific binding), a constant concentration of [³H]-LTB4 (e.g., 0.5-1.0 nM), and the cell membrane preparation.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism

Functional assays are critical to confirm that receptor binding translates into a biological effect. For LTB4 antagonists, the primary functional readouts are the inhibition of LTB4-induced calcium mobilization and neutrophil chemotaxis.

LTB4 binding to its receptor on neutrophils causes a rapid, transient increase in intracellular calcium ([Ca²⁺]i). This response can be measured using calcium-sensitive fluorescent dyes like Fluo-4 AM. The potency of an antagonist is determined by its ability to inhibit this LTB4-induced calcium flux, typically reported as an IC50 value.

Caption: Experimental workflow for a calcium mobilization assay.

| Compound | Cell Type | Parameter | Value (nM) | Reference(s) |

| This compound | Not Specified | IC50 | 288 | |

| BIIL 260 | Human Neutrophils | IC50 | 0.82 | |

| SB-209247 | Not Specified | IC50 | 6.6 | |

| Etalocib (LY293111) | Not Specified | IC50 | 20 |

Table 2: Inhibition of LTB4-Induced Calcium Mobilization.

Experimental Protocol: Calcium Mobilization Assay

Objective: To measure the potency of this compound in inhibiting LTB4-induced intracellular calcium release.

Materials:

-

Human neutrophils or a cell line stably expressing the BLT1 receptor (e.g., CHO-K1 or HEK293T).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 1.5 mM CaCl₂).

-

LTB4 agonist.

-

This compound and reference compounds.

-

A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR).

Procedure:

-

Cell Preparation: Isolate human neutrophils or harvest cultured cells expressing the BLT1 receptor.

-

Dye Loading: Resuspend cells in Assay Buffer containing Fluo-4 AM and incubate (e.g., for 30-60 minutes at 37°C) to allow the dye to enter the cells and be cleaved to its active form.

-

Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh Assay Buffer.

-

Plating: Dispense the cell suspension into a 96- or 384-well microplate.

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15 minutes) at 37°C.

-

Measurement: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Agonist Stimulation: Use the instrument's integrated pipettor to add a fixed concentration of LTB4 (typically an EC80 concentration) to all wells simultaneously.

-

Data Acquisition: Record the change in fluorescence intensity over time (typically 1-2 minutes). The LTB4-induced calcium peak occurs within seconds.

-

Data Analysis: Determine the maximum fluorescence signal for each well. Plot the percentage of inhibition of the LTB4 response versus the logarithm of the antagonist concentration to determine the IC50 value.

Chemotaxis, or directed cell migration in response to a chemical gradient, is a hallmark function of LTB4. The ability of an antagonist to block this process is a key indicator of its functional efficacy. The most common in vitro method to assess chemotaxis is the Boyden chamber or Transwell® assay.

| Compound | Cell Type | Parameter | Value (nM) | Reference(s) |

| CP-105,696 | Murine Neutrophils | IC50 | 2.3 | |

| CP-105,696 | Monkey Neutrophils | IC50 | 20 |

Table 3: Inhibition of LTB4-Induced Neutrophil Chemotaxis. (Note: Data for this compound in this specific assay is not publicly available; data for a comparable potent antagonist is shown).

Experimental Protocol: Neutrophil Chemotaxis Assay

Objective: To determine the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient.

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis chambers (e.g., 96-well Transwell® plates with 3-5 µm pore size membranes).

-

Assay Medium (e.g., serum-free RPMI with 0.5% BSA).

-

LTB4 chemoattractant.

-

This compound.

-

A method for cell quantification (e.g., Calcein-AM staining and fluorescence plate reader, or cell counting).

Procedure:

-

Chamber Setup: Add Assay Medium containing LTB4 (the chemoattractant) to the lower wells of the chemotaxis chamber. Add medium without LTB4 to negative control wells.

-

Cell Preparation: Isolate neutrophils and resuspend them in Assay Medium. Pre-incubate a portion of the cells with varying concentrations of this compound (e.g., for 15-30 minutes at 37°C).

-

Cell Seeding: Place the Transwell® inserts into the wells. Add the neutrophil suspension (treated with antagonist or vehicle) to the upper chamber (the insert).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow neutrophils to migrate through the porous membrane towards the chemoattractant.

-

Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme, or by pre-labeling the cells with a fluorescent dye (like Calcein-AM) and measuring the fluorescence in the bottom well.

-

Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration relative to the vehicle control (LTB4-stimulated migration without antagonist). Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Logical Framework of LTB4 Antagonism

The mechanism of action for this compound is based on a direct competitive blockade of the LTB4 receptor. This initial molecular interaction prevents the downstream signaling events that are necessary to elicit a pro-inflammatory cellular response.

Caption: Logical flow of LTB4 receptor antagonism.

Conclusion

The in vitro characterization of this compound demonstrates its activity as an inhibitor of the LTB4 signaling pathway. With a reported IC50 of 288 nM for functional antagonism, this compound serves as a tool for investigating LTB4-mediated inflammatory processes. The comprehensive suite of assays described in this guide—from receptor binding to functional cellular responses like calcium mobilization and chemotaxis—forms the core framework for evaluating the potency, selectivity, and mechanism of action of novel LTB4 receptor antagonists. These data are essential for guiding further preclinical and clinical development of new anti-inflammatory therapies.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation [mdpi.com]

- 3. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of LTB4 Antagonism: A Technical Review of LTB4 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the pathogenesis of a wide array of inflammatory diseases. Its role in recruiting and activating leukocytes at sites of inflammation has made its signaling pathway a prime target for therapeutic intervention. This technical guide provides a comprehensive review of a promising novel LTB4 antagonist, herein referred to as LTB4 Antagonist 1, a 1,4-benzodioxine derivative. We delve into the patent and scientific literature to consolidate the current understanding of its mechanism of action, present comparative preclinical data, and provide detailed experimental protocols. This document aims to serve as a critical resource for researchers and professionals engaged in the development of next-generation anti-inflammatory therapeutics.

Introduction to Leukotriene B4 and Its Role in Inflammation

Leukotriene B4 (LTB4) is a powerful chemoattractant and pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] It is a key player in the innate immune response, orchestrating the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[2] Elevated levels of LTB4 have been associated with the pathology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and asthma.[1][3] LTB4 exerts its biological effects through two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] The LTB4-BLT1 axis, in particular, is a critical signaling pathway that mediates the inflammatory cascade, making it an attractive target for the development of novel anti-inflammatory drugs.

This compound: A Novel 1,4-Benzodioxine Derivative

Recent research has unveiled a new class of potent LTB4 antagonists based on a 1,4-benzodioxine scaffold. Within this class, a specific carboxamide-acid compound, which we designate as This compound , has demonstrated significant potential. This compound exhibits a potent inhibitory effect on the LTB4 receptor with an IC50 of 288 nM.

While a specific patent for "this compound" has not been definitively identified in public databases under this descriptor, the seminal work by Bouissane et al. (2023) in the European Journal of Medicinal Chemistry appears to be the primary source of information on this compound and its analogs. It is plausible that a patent application has been filed by the associated research institutions, namely the Centre National de la Recherche Scientifique (CNRS) and the Universitat de Barcelona.

Mechanism of Action and Signaling Pathway

LTB4 antagonists function by competitively binding to LTB4 receptors, primarily BLT1, thereby blocking the downstream signaling cascade initiated by LTB4. This blockade prevents the recruitment and activation of inflammatory cells, ultimately mitigating the inflammatory response.

The LTB4 signaling pathway is a complex network of intracellular events. Upon binding of LTB4 to its BLT1 receptor, a cascade of signaling events is initiated, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This is followed by the activation of downstream kinases such as mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K), which in turn activate transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors then drive the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Below is a diagram illustrating the LTB4 signaling pathway and the inhibitory action of this compound.

Figure 1. LTB4 Signaling Pathway and Mechanism of this compound.

Quantitative Data Summary

To provide a comparative perspective, the following tables summarize the in vitro potency and in vivo efficacy of this compound alongside other notable LTB4 antagonists.

Table 1: In Vitro Potency of LTB4 Receptor Antagonists

| Compound | Target/Assay | IC50 / Ki (nM) | Cell Type/System | Reference |

| This compound | LTB4 Receptor Binding | 288 (IC50) | Not specified | |

| BIIL 284 (prodrug) | LTB4 Receptor Binding | 230 (Ki) | Human Neutrophils | |

| BIIL 315 (active metabolite) | LTB4 Receptor Binding | 1.9 (Ki) | Human Neutrophils | |

| BIIL 315 (active metabolite) | LTB4-induced Ca2+ release | 0.75 (IC50) | Human Neutrophils | |

| CP-105,696 | [3H]-LTB4 Binding | 30.2 (IC50) | Murine Spleen Membranes | |

| CP-105,696 | LTB4-mediated Neutrophil Chemotaxis | 2.3 (IC50) | Murine Neutrophils | |

| CGS 25019C | LTB4-induced Mouse Ear Edema | - | Mouse | |

| SC-53228 | LTB4 Receptor Antagonist | - | - |

Table 2: In Vivo Efficacy of LTB4 Receptor Antagonists

| Compound | Animal Model | Dose | Route | Efficacy | Reference |

| This compound | Rat Carrageenan-induced Paw Edema | 30 mg/kg | p.o. | 39.7% reduction in edema at 1h | |

| BIIL 284 | Mouse LTB4-induced Ear Inflammation | 0.0082 mg/kg | p.o. | ED50 | |

| BIIL 284 | Guinea Pig LTB4-induced Chemotaxis | 0.028 mg/kg | p.o. | ED50 | |

| CP-105,696 | Collagen-induced Arthritis (Mouse) | - | - | Significant reduction in disease severity | |

| SC-53228 | Colitic Cotton-Top Tamarins | 20 mg/kg, b.i.d. | p.o. | Dramatic improvement in colitis | |

| Bay x 1005 | Mouse Collagen-induced Arthritis | - | - | Significant inhibition in combination with naproxen |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of LTB4 antagonists.